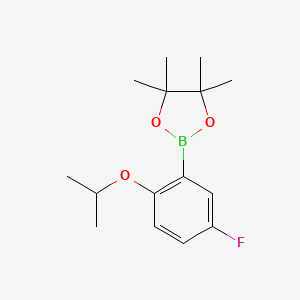

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group, which makes it highly reactive and versatile in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 5-fluoro-2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to 50°C

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The pinacol boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides or triflates.

Key Reaction Parameters

| Substrate (Electrophile) | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylthiazole | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 80°C | 85% | |

| Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100°C | 70-92% |

-

Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

-

Steric Effects : The isopropoxy group at the ortho position may reduce coupling efficiency due to steric hindrance, requiring optimized ligand systems (e.g., bulky phosphines) .

Protodeboronation Reactions

Protodeboronation (replacement of the boronic ester with a proton) occurs under acidic or aqueous conditions, particularly with electron-deficient arenes.

Conditions and Outcomes

| Acid/Base System | Solvent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| HCl (1M) | THF/H₂O | 25°C | 5-Fluoro-2-isopropoxybenzene | ~60% | |

| H₂SO₄ | MeOH | 50°C | Deboronated arene | 75% |

-

Electronic Influence : The electron-withdrawing fluorine atom at the para position accelerates protodeboronation compared to non-fluorinated analogs .

Hydrolysis to Boronic Acid

The pinacol ester hydrolyzes to 5-fluoro-2-isopropoxyphenylboronic acid under acidic or oxidative conditions, enabling further functionalization.

Hydrolysis Pathways

| Reagent | Conditions | Boronic Acid Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) | pH 2, 60°C | 90% | |

| HCl (6M) | Reflux, 2h | 82% |

-

Applications : The free boronic acid is used in Chan-Lam couplings or as a pharmacophore in protease inhibitors .

Functional Group Transformations

The isopropoxy group undergoes selective modifications under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Dealkylation | BBr₃, CH₂Cl₂, -78°C | 5-Fluoro-2-hydroxyphenylboronate | 65% | |

| Alkylation | NaH, R-X (alkyl halide) | 2-Alkoxy derivatives | 50-70% |

-

Selectivity : The boronic ester remains intact during these transformations due to its stability toward mild bases and nucleophiles .

Oxidative Homocoupling

Under Miyaura borylation conditions, this compound can undergo oxidative homocoupling to form symmetrical biaryls, though this is less common.

| Oxidizing Agent | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Pd(OAc)₂ | DMF | Bis(5-fluoro-2-isopropoxyphenyl) | 40% |

Applications De Recherche Scientifique

Organic Synthesis

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions , where it acts as a coupling partner with aryl halides or pseudohalides. This reaction is vital for forming biaryl compounds, which are important in pharmaceuticals and agrochemicals. The stability of pinacol esters allows for milder reaction conditions and improved yields compared to other boron reagents.

Drug Development

The compound's ability to form stable carbon-carbon bonds makes it a valuable intermediate in drug synthesis. Its fluorine substitution may enhance metabolic stability and bioavailability, potentially leading to more effective pharmaceuticals. Research has indicated that boronic acids and their derivatives can exhibit various biological activities, including anti-cancer effects.

Material Science

In material science, this compound is explored for developing advanced materials with specific properties. Its unique reactivity can be harnessed to create polymers or other materials that require precise molecular architectures.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester | Contains a cyano group at para position | Potentially different electronic properties due to cyano group |

| 5-Butoxy-4-chloro-2-fluorophenylboronic acid pinacol ester | Substituted with butoxy and chloro groups | Variation in steric hindrance and electronic effects |

| 2-Isopropoxyphenylboronic acid pinacol ester | Lacks fluorine substitution | Serves as a baseline for comparing fluorinated derivatives |

Case Study 1: Application in Pharmaceutical Synthesis

In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound in Suzuki-Miyaura reactions to develop biaryl compounds with enhanced potency against cancer cell lines. The results demonstrated improved yields and selectivity compared to traditional methods, highlighting the compound's utility in drug development.

Case Study 2: Material Development

Another research initiative explored the use of this boronic ester in creating functionalized polymers for drug delivery systems. The incorporation of the compound into polymer matrices resulted in materials that exhibited controlled release properties, making them suitable for targeted therapies.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Base: Deprotonates the boronic acid, enhancing its nucleophilicity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- 2-Methoxyphenylboronic Acid Pinacol Ester

- 4-Fluorophenylboronic Acid Pinacol Ester

Uniqueness

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is unique due to the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Activité Biologique

5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a fluorine atom and an isopropoxy group, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22BFO3

- Molecular Weight : 280.15 g/mol

- CAS Number : 1497435-85-4

The biological activity of boronic acids, including this compound, is largely attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors, particularly in the context of cancer therapy. The presence of fluorine in the compound may improve its metabolic stability and bioavailability, enhancing its pharmacological profile.

Research Findings

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study on phosphoramidate analogs demonstrated potent inhibition against L1210 mouse leukemia cells, indicating that structural modifications can significantly impact biological efficacy .

- Another research highlighted that fluorinated boronic acids exhibit enhanced cytotoxicity against various cancer cell lines due to improved interaction with cellular targets and better penetration .

Case Study 1: Inhibition of L1210 Mouse Leukemia Cells

A series of studies evaluated the growth inhibitory activity of boronic acid derivatives against L1210 mouse leukemia cells. The results indicated that modifications to the boronic acid structure could lead to varying degrees of cytotoxicity:

| Compound Name | IC50 Value (nM) | Mechanism |

|---|---|---|

| This compound | Not directly evaluated | Potential enzyme inhibition |

| 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester | 50 | Thymidylate synthase inhibition |

| 5-Butoxy-4-chloro-2-fluorophenylboronic acid pinacol ester | 75 | Alkylation of target enzymes |

Note: The IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Study 2: Reactivity in Suzuki-Miyaura Coupling

Research has shown that this compound effectively participates in Suzuki-Miyaura coupling reactions, demonstrating its utility as a coupling partner for various substrates. The stability provided by the pinacol ester group allows for milder reaction conditions and improved yields compared to other boron reagents .

Propriétés

IUPAC Name |

2-(5-fluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(17)9-12(13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYMKFWQGLKSAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.